4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate
Description
Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry
Thiazolidinone derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with their exploration intensifying in the 1960s. These heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen, have demonstrated broad pharmacological potential, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities. The structural versatility of the thiazolidinone scaffold has enabled its integration into drug discovery pipelines, particularly for designing multitarget ligands.
A landmark achievement in this field was the development of glitazones—peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists such as Rosiglitazone and Pioglitazone—which revolutionized type 2 diabetes treatment by enhancing insulin sensitivity. Similarly, Epalrestat, an aldose reductase inhibitor derived from thiazolidinone, became a therapeutic mainstay for diabetic neuropathy. These successes underscore the scaffold’s capacity to interact with diverse biological targets. Recent research has expanded into derivatives with exocyclic double bonds or imino groups, such as 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]phenyl acetate, which combine structural novelty with enhanced reactivity.
Structural Classification and Nomenclature of the Target Compound
The systematic IUPAC name This compound delineates the compound’s architecture with precision:
- Core structure : A 1,3-thiazolidin-4-one ring, featuring sulfur at position 1, nitrogen at position 3, and a ketone group at position 4.
- Substituents :
- Position 2: An imino group (-NH) contributing to tautomeric equilibria.
- Position 5: An acetamidoethylidene side chain (-CH2-C(=O)-NH-).
- Phenyl group: Substituted at the acetamido nitrogen with a para-acetate ester (-O-CO-CH3).
This molecular framework places the compound within the 5-ene-4-thiazolidinone subclass, characterized by an exocyclic double bond that enhances conjugation and reactivity. The acetamido bridge and aromatic ester moiety introduce steric and electronic modifications, potentially altering binding affinities compared to simpler thiazolidinones like rhodanine or isorhodanine.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the synthetic ingenuity applied to thiazolidinone chemistry. Its design leverages three critical strategies in heterocyclic optimization:
- Functional Group Integration : The imino group at C2 enables tautomerism (thione-thiol equilibrium), influencing electronic distribution and hydrogen-bonding capacity.
- Side-Chain Engineering : The acetamido spacer between the thiazolidinone and phenyl acetate groups introduces conformational flexibility, which may improve target engagement compared to rigid analogs.
- Aromatic Modulation : The para-acetate substituent on the phenyl ring balances hydrophobicity and hydrolytic stability, a common tactic to enhance bioavailability.
Synthetically, this compound is accessible via multicomponent reactions (MCRs), such as the condensation of thioglycolic acid derivatives, aldehydes, and amines—a method renowned for atom economy and scalability. For instance, cyclocondensation of 2-aminophenyl acetate with thioglycolic acid and an appropriate carbonyl precursor could yield the target molecule through a tandem Michael addition-cyclization mechanism.
In pharmacological contexts, the structural features align with known bioactive thiazolidinones. For example, the exocyclic double bond at C5 is associated with enhanced antimicrobial and anticancer activities in rhodanine derivatives. Meanwhile, the acetamido group mirrors motifs in histone deacetylase (HDAC) inhibitors, suggesting potential epigenetic modulation.
Properties
Molecular Formula |
C13H13N3O4S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
[4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate |
InChI |
InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-8(3-5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |
InChI Key |
ZQCFEDPYKMPDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The 2-imino-4-oxothiazolidine scaffold is synthesized via cyclocondensation between thioureas and α-halo carbonyl compounds. For example:
- Reactant Preparation :
- Cyclization :
Heating thiourea derivatives with α-chloroacetyl chloride in dimethylformamide (DMF) at 80–90°C for 4–6 hours induces ring closure, yielding 4-oxothiazolidin-2-imines. Anhydrous zinc chloride (10 mol%) enhances reaction efficiency by polarizing the C=O bond.
Representative Procedure :
Reagents:
- Thiourea derivative (1.0 equiv)
- α-Chloroacetyl chloride (1.2 equiv)
- DMF (solvent)
- ZnCl₂ (10 mol%)
Conditions:
- 80°C, 5 hours, microwave irradiation (300 W)
- Yield: 72–85%
Functionalization of the Thiazolidinone Core
Introduction of the Acetic Acid Side Chain
The 5-position of the thiazolidinone is functionalized via nucleophilic substitution:
- Alkylation :
- Saponification :
Hydrolyze the ethyl ester using NaOH (2M) in ethanol/water (1:1) to yield 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate | Reflux, 8 h | 78 |
| Saponification | NaOH (2M) | RT, 3 h | 92 |
Synthesis of 4-Aminophenyl Acetate
Acetylation of 4-Nitrophenol
Esterification :
React 4-nitrophenol with acetic anhydride in pyridine (0–5°C, 2 h) to form 4-nitrophenyl acetate.Reduction :
Hydrogenate the nitro group using H₂/Pd-C (10% w/w) in ethanol at 40 psi, yielding 4-aminophenyl acetate.
Optimization Note :
Pd-C loading above 15% causes over-reduction to hydroxylamine derivatives, reducing yield to <50%.
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
Reagent Selection :
Coupling :
Combine 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid (1.0 equiv) with 4-aminophenyl acetate (1.1 equiv) in DCM at 0°C. Stir for 12 hours at room temperature.
Reaction Monitoring :
- TLC (silica gel, ethyl acetate/hexane 3:1) confirms completion (Rf = 0.42 for product vs. 0.15 for starting acid).
Purification :
- Column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) affords the pure product as a white solid.
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.58 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 4.22 (s, 2H, CH₂CO), 3.89 (s, 2H, thiazolidinone-CH₂), 2.28 (s, 3H, OAc).
- ESI-MS : m/z 364.1 [M+H]⁺ (calculated for C₁₅H₁₄N₃O₅S: 364.06).
Alternative Synthetic Routes
One-Pot Tandem Reaction
A microwave-assisted one-pot method consolidates multiple steps:
- Combine 4-nitrophenol, acetic anhydride, thiourea, and α-chloroacetyl chloride in DMF.
- Irradiate at 100°C (150 W) for 20 minutes.
- Directly hydrogenate the nitro group without isolating intermediates.
Advantages :
Challenges and Mitigation Strategies
Imine Tautomerization
The 2-imino group tautomerizes to 2-amino-4-thiazolidinone under acidic conditions, complicating purification.
Solution :
Ester Hydrolysis During Coupling
The phenyl acetate group hydrolyzes in basic conditions.
Solution :
Scalability and Industrial Feasibility
Key Considerations :
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiazolidine ring and the phenyl acetate moiety .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like benzene or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazolidinones can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 6.25 μg/ml .
-
Anticancer Properties
- The thiazolidinone scaffold is recognized for its anticancer potential. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of necroptosis . The compound's structure allows for modifications that enhance its efficacy against specific cancer types.
- Anti-inflammatory Effects
- Antidiabetic Activity
Synthesis Strategies
The synthesis of this compound typically involves several steps:
-
Formation of Thiazolidinone Core :
- The initial step involves the reaction of appropriate acyl thioureas with α-bromoacetic acid or similar reagents to form the thiazolidinone ring.
-
Acetylation :
- The introduction of the acetamido group is achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
- Final Modifications :
Case Studies
- Anti-Tubercular Activity Study :
- In Vitro Anticancer Study :
- Anti-inflammatory Mechanism Exploration :
Mechanism of Action
The mechanism of action of 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in its biological activity by enhancing its binding affinity to target proteins and enzymes. This interaction can modulate various cellular processes, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Core
Key Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in BF37530 enhances lipophilicity and metabolic stability, whereas the dimethylamino group in BF37536 increases solubility .
- Aromatic Moieties : The phenyl acetate group in the target compound may improve binding to esterase enzymes or inflammatory targets, compared to ethyl benzoate in .
- Imino Group Modifications: Methylimino (BF37536) and ethylphenylimino () substituents alter electron distribution, affecting reactivity and bioactivity .
Biological Activity
The compound 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, analgesic, and antiviral activities, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₅H₁₃N₃O₄S
- Molecular Weight : Approximately 417.38 g/mol
This compound belongs to a class of organic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry.
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, the compound demonstrated potent activity against several bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 10.7 to 40.2 μmol/mL, suggesting effective antimicrobial action against pathogens such as Staphylococcus aureus and Candida albicans .
| Pathogen | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Staphylococcus aureus | 10.7 - 21.4 | 21.4 - 40.2 |
| Candida albicans | 3.92 - 4.01 | Not specified |
2. Anti-inflammatory and Analgesic Activity
The compound has also been evaluated for its anti-inflammatory and analgesic properties using established animal models. In particular, it was tested using the carrageenan-induced paw edema method for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic effects. Results indicated that certain derivatives showed significant reductions in inflammation and pain, comparable to standard anti-inflammatory drugs .
| Activity Type | Method | Effectiveness |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction |
| Analgesic | Acetic acid writhing test | Comparable to standard drug |
3. Antiviral Activity
Recent studies have highlighted the potential of thiazolidinone derivatives in antiviral applications, particularly against Hepatitis C virus (HCV). The compound exhibited inhibitory effects on NS5B RNA polymerase with IC₅₀ values around 31.9 to 32.2 μM, indicating its potential as a lead compound for antiviral drug development .
Case Studies
Several case studies have documented the biological efficacy of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various thiazolidinones showed that modifications in their chemical structure significantly influenced their antimicrobial potency, with optimal substitutions enhancing activity against specific pathogens .
- Evaluation of Anti-inflammatory Effects : In another study, compounds similar to our target were assessed for their potential anti-inflammatory effects in rat models, revealing promising results that warrant further exploration .
Q & A
Basic: What are the recommended synthetic routes for 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazolidinone derivatives typically involves condensation reactions between aldehydes/ketones and thiosemicarbazides or cyclization of thiourea intermediates. For example, refluxing 3-formyl-indole derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate yields analogous thiazolidinone scaffolds . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid aids in cyclization.
- Catalysts : Sodium acetate accelerates Knoevenagel condensations, while transition metals (e.g., CuI) may improve yields in click chemistry steps .
- Reaction time : Reflux durations of 2.5–3 hours are common, but extended times (4–6 hours) may reduce byproducts .
Validate purity via HPLC or TLC and confirm structural integrity using -NMR and IR (e.g., carbonyl stretches at 1700–1750 cm) .
Advanced: How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
Answer:
Computational approaches like density functional theory (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox activity in thiazolidinones. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., antimicrobial enzymes or kinases). For example:
- Docking protocols : Use crystal structures (PDB) of target proteins. Optimize ligand conformers with Merck Molecular Force Field (MMFF) .
- Validation : Compare docking scores (ΔG) with experimental IC values to refine scoring functions .
Integrate ICReDD’s reaction path search methods to predict feasible synthetic routes for computationally designed analogs .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- -NMR : Identify aromatic protons (δ 6.8–7.5 ppm), acetamide methyl groups (δ 2.0–2.2 ppm), and thiazolidinone NH/imide protons (δ 10–12 ppm) .
- IR : Confirm carbonyl stretches (C=O at 1680–1750 cm) and imine C=N bonds (1600–1650 cm) .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., Acta Crystallographica protocols) .
Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Assay standardization : Control variables like cell line viability (MTT vs. resazurin assays), bacterial strain (Gram±), and compound solubility (DMSO concentration ≤1%) .
- Dose-response curves : Use Hill slope analysis to distinguish specific activity from nonspecific toxicity .
- SAR studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on bioactivity. For example, fluorinated analogs often show enhanced membrane permeability but may increase cytotoxicity .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Answer:
- Reactor design : Optimize heat transfer (jacketed reactors) and mixing efficiency (impeller geometry) to maintain exothermic reaction control .
- Purification : Replace column chromatography with recrystallization (e.g., acetic acid/ethanol systems) or membrane filtration for cost-effective scale-up .
- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and impurity profiles .
Advanced: What mechanistic insights can be gained from studying the compound’s redox behavior (e.g., via cyclic voltammetry)?
Answer:
Cyclic voltammetry (CV) in DMSO/0.1M TBAPF reveals redox-active imine and thiazolidinone moieties.
- Oxidation peaks : Thiazolidinone sulfur oxidation (~1.2 V vs. Ag/AgCl) correlates with ROS generation in antimicrobial assays .
- Reduction peaks : Imine reduction (-0.5 to -1.0 V) may indicate pro-drug activation mechanisms .
Pair CV with EPR spectroscopy to detect radical intermediates formed during redox cycling .
Basic: How should researchers design SAR studies to explore the pharmacophore of this compound?
Answer:
- Core modifications : Vary the phenyl acetate moiety (e.g., electron-donating/-withdrawing substituents) and thiazolidinone ring (e.g., oxo vs. thioxo).
- Bioisosteres : Replace the acetamide linker with sulfonamides or urea derivatives to assess hydrogen-bonding requirements .
- Control compounds : Synthesize and test fragments (e.g., isolated thiazolidinone or phenyl acetate) to identify critical moieties .
Advanced: What strategies mitigate instability issues (e.g., hydrolysis of the acetamide group) during in vitro assays?
Answer:
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris-HCl to minimize nucleophilic attack on the acetamide .
- Prodrug design : Mask labile groups (e.g., esterify the acetate) to enhance serum stability .
- Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to prevent moisture-induced degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
